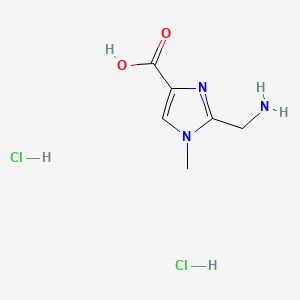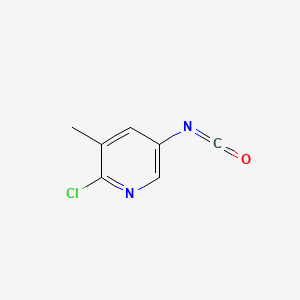
2-(2-cyclopentylethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyclopentylethoxy)acetic acid, also known as 2-CEA, is a cyclopentyl ester of acetic acid and is a synthetic compound that is used in various scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 146-148°C and a boiling point of approximately 249°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol. 2-CEA has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
2-(2-cyclopentylethoxy)acetic acid has a variety of applications in scientific research. It is used as a substrate for the synthesis of a number of biologically active compounds, such as the antifungal agent clotrimazole. It is also used as a substrate for the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib. In addition, 2-(2-cyclopentylethoxy)acetic acid is used in the synthesis of a number of other compounds, including the anticonvulsant drug phenytoin and the antidepressant drug paroxetine.
Mecanismo De Acción
2-(2-cyclopentylethoxy)acetic acid is used as a substrate in the synthesis of a number of biologically active compounds, and its mechanism of action is related to its ability to act as a proton donor or acceptor. It is able to donate protons to or accept protons from other molecules, which can result in a change in the structure and/or activity of the molecule. This ability to donate or accept protons is the basis for its use in the synthesis of a number of biologically active compounds.
Biochemical and Physiological Effects
2-(2-cyclopentylethoxy)acetic acid has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have a stimulatory effect on the activity of certain enzymes, such as glutathione S-transferase and cytochrome P450. In addition, 2-(2-cyclopentylethoxy)acetic acid has been shown to have an inhibitory effect on the activity of certain hormones, such as estradiol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-cyclopentylethoxy)acetic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, making it a convenient substrate for the synthesis of a number of biologically active compounds. However, there are some limitations to using 2-(2-cyclopentylethoxy)acetic acid in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable and can decompose over time.
Direcciones Futuras
The use of 2-(2-cyclopentylethoxy)acetic acid in scientific research is likely to continue to grow in the future. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. It is also a relatively inexpensive and readily available compound, making it an attractive option for laboratory experiments. In addition, further research is likely to be conducted to explore the biochemical and physiological effects of 2-(2-cyclopentylethoxy)acetic acid and to identify new applications for this compound.
Métodos De Síntesis
2-(2-cyclopentylethoxy)acetic acid can be synthesized by reacting cyclopentanol with acetic acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic, and the product is a colorless, crystalline solid. The yield of 2-(2-cyclopentylethoxy)acetic acid is typically around 90%.
Propiedades
IUPAC Name |
2-(2-cyclopentylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-9(11)7-12-6-5-8-3-1-2-4-8/h8H,1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWYIXTINCBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)



![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)



